5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Antibacterial FtsZ inhibition Scaffold hopping

5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1326815-36-4; molecular formula C17H15NO4; molecular weight 297.31 g/mol) is a synthetic small-molecule belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, specifically a 3,5-disubstituted-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid derivative. The compound features a 3-(3-phenoxyphenyl) aromatic substituent, a 5-methyl group, and a free carboxylic acid at the 5-position of the partially saturated heterocyclic ring.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
CAS No. 1326815-36-4
Cat. No. B6350201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1326815-36-4
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCC1(CC(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H15NO4/c1-17(16(19)20)11-15(18-22-17)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
InChIKeyBISGEUABHRFQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid (CAS 1326815-36-4): Structural Identity and Procurement Rationale


5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1326815-36-4; molecular formula C17H15NO4; molecular weight 297.31 g/mol) is a synthetic small-molecule belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, specifically a 3,5-disubstituted-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid derivative [1]. The compound features a 3-(3-phenoxyphenyl) aromatic substituent, a 5-methyl group, and a free carboxylic acid at the 5-position of the partially saturated heterocyclic ring. This scaffold places it at the intersection of biologically validated chemotypes: the isoxazoline ring is a recognized pharmacophore in anti-inflammatory, anticancer, antimicrobial, and immunomodulatory agents, while the phenoxyphenyl motif has been independently explored in acetyl-CoA carboxylase (ACC) and leukotriene biosynthesis inhibitor programs [2][3]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, positioning it as an accessible starting point for medicinal chemistry and chemical biology investigations .

Why 5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Within the 4,5-dihydroisoxazole-5-carboxylic acid chemical space, three structural variables—the 3-aryl substituent identity, the 5-position substitution pattern (methyl vs. hydrogen vs. other alkyl), and the oxidation state of the heterocycle (dihydroisoxazole vs. fully aromatic isoxazole)—independently and combinatorially govern biological target engagement, physicochemical properties, and synthetic tractability. Replacing the 3-(3-phenoxyphenyl) group with a simple phenyl, halophenyl, or methoxyphenyl substituent alters lipophilicity (calculated XLogP) and π-stacking capacity, directly impacting binding to hydrophobic pockets in targets such as FLAP or ACC [1][2]. The 5-methyl-5-carboxylic acid motif introduces a quaternary chiral center (racemic in the commercial material) that is absent in 5-unsubstituted or 5-aryl analogs; this stereochemical feature modulates both metabolic stability and target complementarity [3]. Furthermore, substituting the partially saturated 4,5-dihydroisoxazole ring with a fully aromatic isoxazole has been explicitly shown to narrow antibacterial spectrum and reduce potency against Staphylococcus aureus strains in FtsZ-targeting programs [4]. These cumulative structure-activity relationship (SAR) sensitivities mean that even superficially similar in-class compounds cannot be treated as interchangeable without risking loss of desired biological phenotype.

Quantitative Differentiation Evidence for 5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid


Scaffold Superiority: 4,5-Dihydroisoxazole vs. Fully Aromatic Isoxazole in Antibacterial Target Engagement

The 4,5-dihydroisoxazole (2-isoxazoline) scaffold confers a measurable antibacterial advantage over the fully aromatic isoxazole ring. In a systematic head-to-head comparison of FtsZ-targeting benzamide derivatives, substituting a 4,5-dihydroisoxazole ring for an isoxazole ring not only broadened the antibacterial spectrum but also resulted in a significant increase in antibacterial activity against S. aureus strains [1]. The most potent 4,5-dihydroisoxazole-containing compound (A16) achieved MIC values of ≤0.125–0.5 μg/mL against a panel including methicillin-resistant, penicillin-resistant, and clinical S. aureus isolates. This scaffold-level differentiation establishes that 5-methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, by virtue of its 4,5-dihydroisoxazole core, is positioned within a demonstrably superior antibacterial chemotype relative to its fully aromatic isoxazole counterpart (5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid).

Antibacterial FtsZ inhibition Scaffold hopping MRSA

Phenoxyphenyl Substituent Advantage: ACC Inhibitory Potency and Antiproliferative Activity Across Cancer Cell Lines

The 4-phenoxy-phenyl substituent, structurally analogous to the 3-phenoxyphenyl group in the target compound, has been directly validated in ACC inhibition SAR studies. In a comprehensive series of 4-phenoxy-phenyl isoxazoles, compound 6g exhibited ACC inhibitory activity with an IC50 of 99.8 nM, comparable to the reference inhibitor CP-640186, while compound 6l demonstrated antiproliferative IC50 values of 0.22 μM (A549 lung cancer), 0.26 μM (HepG2 liver cancer), and 0.21 μM (MDA-MB-231 breast cancer) [1]. These data establish a quantitative benchmark for phenoxyphenyl-bearing isoxazole derivatives in oncology applications. The target compound's 3-phenoxyphenyl substitution pattern and carboxylic acid functionality position it within this validated phenotype, while its 4,5-dihydroisoxazole core and 5-methyl-5-carboxylic acid motif provide additional vectors for SAR exploration that are absent in the characterized 4-phenoxy-phenyl isoxazole series.

Acetyl-CoA carboxylase Cancer metabolism Antiproliferative Phenoxyphenyl

Anti-Inflammatory Pathway Differentiation: FLAP-Targeted Leukotriene Biosynthesis Inhibition by Diaryl-Isoxazole Carboxylic Acids

Diaryl-isoxazole-3-carboxylic acids, structurally related to the target compound through their isoxazole-carboxylic acid core and diaryl substitution pattern, have been identified as potent leukotriene biosynthesis inhibitors targeting 5-lipoxygenase-activating protein (FLAP). Compounds 39 and 40 from this series inhibited cellular 5-LO product synthesis with IC50 values of 0.24 μM each, while showing weak direct 5-LO inhibition (IC50 ≥ 8 μM), indicating FLAP-targeted rather than direct enzyme inhibition [1]. This selective FLAP-targeting mechanism is therapeutically relevant for inflammatory diseases including asthma. The target compound combines the diaryl-isoxazole carboxylic acid pharmacophore with a 4,5-dihydro oxidation state and a 5-methyl substituent—structural features that may modulate FLAP vs. 5-LO selectivity and oral bioavailability relative to the characterized aromatic isoxazole-3-carboxylic acid series.

FLAP inhibitor Leukotriene biosynthesis Anti-inflammatory 5-Lipoxygenase

Immunomodulatory Potential: Isoxazoline Class Validation via VGX-1027 in Autoimmune Disease Models

The isoxazoline compound VGX-1027 [(S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid], a close structural analog of the target compound sharing the 4,5-dihydroisoxazole core and a carboxylic acid-bearing side chain, has demonstrated robust immunomodulatory activity across multiple preclinical models. VGX-1027 reduced secretion of IL-1β, TNF-α, and IL-10 from LPS-stimulated murine macrophages, modulated NF-κB and p38 MAP kinase pathways, and ameliorated disease in models of carrageenan-induced pleurisy, LPS-induced lethality, and type II collagen-induced arthritis, while sparing T cell function [1][2]. The target compound differs from VGX-1027 by bearing a 3-phenoxyphenyl substituent (vs. 3-phenyl), a 5-methyl group (vs. 5-hydrogen), and a directly attached carboxylic acid (vs. acetic acid side chain). These structural differences may confer altered pharmacokinetics, target selectivity, or potency relative to VGX-1027, providing a basis for comparative immunopharmacological profiling.

Immunomodulation Cytokine modulation Autoimmune disease Macrophage targeting

5-Methyl-5-Carboxylic Acid Motif: Synthetic Accessibility and Enantiopure Derivatization Potential

The 5-methyl-5-carboxylic acid substitution pattern on the 4,5-dihydroisoxazole ring has been established as a synthetically accessible motif with demonstrated routes to enantiopure derivatives. A practical synthesis of enantiopure 4,5-dihydroisoxazole-5-carboxylic acids has been reported, wherein aromatic nitrile oxides react with appropriate amides to afford 5-methyl-4,5-dihydroisoxazole-5-carboxamides, which upon acid hydrolysis yield the corresponding enantiopure carboxylic acids [1]. Additionally, a patented method describes the synthesis of ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate—a direct precursor to the target compound—under mild conditions (ethanol, 80 °C, 2 hours) with good yield and high purity [2]. In contrast, 5-unsubstituted-4,5-dihydroisoxazole analogs lack the quaternary chiral center and offer fewer opportunities for stereochemistry-driven SAR optimization. This synthetic accessibility, combined with the potential for chiral resolution, renders the target compound a more versatile building block than achiral or non-acid-functionalized 4,5-dihydroisoxazole analogs.

Synthetic tractability Chiral resolution Enantiopure synthesis Building block

Physicochemical Differentiation: Lipophilicity Tuning via 3-Phenoxyphenyl vs. Simpler Aryl Substituents

The 3-phenoxyphenyl substituent introduces a distinct lipophilicity profile compared to simpler aryl-substituted 4,5-dihydroisoxazole-5-carboxylic acid analogs. While no experimentally measured logP or logD7.4 value is publicly available for the target compound, computationally predicted XLogP values for structurally related compounds provide a class-level benchmark: 3-(4-phenoxyphenyl)isoxazole has an XLogP of 3.6, and 3-(4-chlorophenyl)-5-(3-phenoxyphenyl)isoxazole has an XLogP of 5.8 [1][2]. By comparison, 3-(2,5-dimethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (a simpler diaryl analog) has a lower calculated lipophilicity. The intermediate lipophilicity of the phenoxyphenyl group—higher than simple phenyl but lower than bis-phenoxyphenyl or chlorophenyl-phenoxyphenyl—positions the target compound in a favorable drug-like property space for oral bioavailability, membrane permeability, and target engagement. This physicochemical differentiation matters for procurement decisions when balancing potency with ADME compatibility.

Lipophilicity Drug-likeness Physicochemical properties Phenoxyphenyl

Optimal Research and Procurement Application Scenarios for 5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid


Medicinal Chemistry: Lead Optimization for FLAP-Targeted Anti-Inflammatory Agents

This compound serves as a structural starting point for developing novel FLAP inhibitors. The diaryl-isoxazole carboxylic acid pharmacophore is validated for FLAP-mediated leukotriene biosynthesis inhibition (IC50 = 0.24 μM for optimized derivatives), with ≥33-fold selectivity over direct 5-LO inhibition [1]. The target compound's 4,5-dihydro core and 5-methyl-5-carboxylic acid motif provide vectors for SAR exploration beyond the characterized aromatic isoxazole-3-carboxylic acid series, potentially enabling improved selectivity, metabolic stability, or oral bioavailability.

Cancer Metabolism Research: ACC Inhibition and Antiproliferative Screening

The phenoxyphenyl substituent is empirically linked to ACC inhibition (benchmark IC50 = 99.8 nM) and sub-micromolar antiproliferative activity across lung, liver, and breast cancer cell lines (0.21–0.26 μM) [2]. Procurement of this compound enables comparative ACC screening and cancer cell panel profiling to determine whether the combined 3-phenoxyphenyl, 4,5-dihydroisoxazole, and 5-methyl-5-carboxylic acid features yield additive or synergistic antiproliferative effects relative to the characterized 4-phenoxy-phenyl isoxazole series.

Immunopharmacology: Comparative Profiling Against VGX-1027 in Autoimmune Models

VGX-1027, a structurally related 4,5-dihydroisoxazole-acetic acid, has demonstrated macrophage-targeted cytokine modulation (reduced IL-1β, TNF-α, IL-10) and efficacy in multiple autoimmune disease models including collagen-induced arthritis [3][4]. The target compound's structural differentiators (3-phenoxyphenyl vs. 3-phenyl; 5-methyl vs. 5-hydrogen; direct carboxylic acid vs. acetic acid side chain) provide a rational basis for head-to-head immunopharmacological comparison to identify potency, selectivity, or pharmacokinetic advantages.

Chemical Biology: Enantiopure Probe Synthesis for Target Deconvolution

The 5-methyl-5-carboxylic acid motif creates a quaternary chiral center that can be resolved into enantiopure forms using established synthetic methodology [5]. Procurement of the racemic compound enables subsequent chiral resolution to generate matched stereochemical probe pairs for target engagement studies, cellular thermal shift assays (CETSA), or photoaffinity labeling experiments, facilitating target deconvolution in phenotypic screening campaigns. This stereochemical handle is absent in 5-unsubstituted 4,5-dihydroisoxazole analogs.

Quote Request

Request a Quote for 5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.